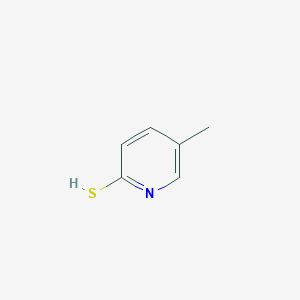

5-methylpyridine-2-thiol

Description

5-Methylpyridine-2-thiol (CAS 18368-58-6) is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 5 and a thiol (-SH) group at position 2. Its molecular formula is C₆H₇NS, with a molecular weight of 125.19 g/mol. This compound is a white solid, as evidenced by its synthesis via desulfinative cross-coupling reactions . Its NMR data (¹H NMR in D₂O: δ 8.64 ppm, dd, J = 4.4 Hz, 1.2 Hz; δ 7.62 ppm, dd, J = 4.4 Hz, 1.6 Hz) highlights the electronic effects of the methyl and thiol substituents on the pyridine ring .

Properties

IUPAC Name |

5-methylpyridine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKXPOCKTZADOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylpyridine-2-thiol can be achieved through various methods. One common approach involves the reaction of 5-methylpyridine with sulfur sources under specific conditions. For instance, the reaction of 5-methylpyridine with hydrogen sulfide (H₂S) in the presence of a catalyst can yield 5-methylpyridine-2-thiol. Another method involves the use of thiourea as a sulfur source, where 5-methylpyridine is reacted with thiourea in the presence of a base .

Industrial Production Methods

Industrial production of 5-methylpyridine-2-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow systems where the reactants are passed through a packed column containing a catalyst, such as Raney nickel, to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-methylpyridine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding pyridine derivative.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Bioconjugation and Proteomics

5-Methylpyridine-2-thiol is extensively used as a bioconjugation agent due to its thiol group, which can form covalent bonds with cysteine residues in proteins. This property enables the study of protein interactions and modifications, crucial for understanding biological processes.

- Protein Crosslinking : The compound facilitates the formation of covalent bonds between proteins, aiding in structural analysis and interaction studies.

- Targeted Drug Delivery : By attaching biomolecules to proteins or antibodies, it plays a role in developing novel drug delivery systems and biosensors.

Antineoplastic Activity

Research has indicated that compounds related to 5-methylpyridine-2-thiol exhibit antineoplastic properties . For instance, studies on structurally similar compounds have shown their ability to inhibit DNA synthesis and bind metal ions, leading to potential cancer treatment applications.

Antimicrobial and Antioxidant Properties

The compound demonstrates significant antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus. It has been shown to inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents.

Additionally, its thiol group contributes to its antioxidant properties , allowing it to scavenge free radicals and protect cells from oxidative stress. This activity is relevant in therapeutic contexts related to aging and degenerative diseases.

Coordination Chemistry

5-Methylpyridine-2-thiol serves as a ligand in coordination chemistry, forming stable metal complexes. These complexes are essential for various chemical reactions and can enhance reaction rates in catalysis.

Case Study 1: Protein Crosslinking

In a study investigating the use of 5-methylpyridine-2-thiol for protein crosslinking, researchers demonstrated that the compound effectively linked cysteine-containing peptides, facilitating the analysis of protein structures and interactions. The results indicated enhanced stability and specificity under physiological conditions, making it a valuable tool in proteomics research.

Case Study 2: Antimicrobial Efficacy

A recent evaluation of the antimicrobial properties of 5-methylpyridine-2-thiol revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. The findings suggest that modifications to the compound could further enhance its efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-methylpyridine-2-thiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can influence various molecular pathways and targets, making it useful in studying protein function and signaling pathways .

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine-2-thiol (CAS 57135-09-8)

- Molecular Formula : C₆H₄N₂S₂

- Molecular Weight : 168.24 g/mol

- Structural Features : A fused bicyclic system combining pyridine and thiazole rings, with a thiol group at position 2.

- Safety : Classified with hazards requiring consultation of a physician upon exposure; exact toxicity data are unspecified .

5-(Piperidine-1-sulfonyl)pyridine-2-thiol (CAS 852400-11-4)

- Molecular Formula: C₁₇H₁₅NO₂S

- Molecular Weight : 297.38 g/mol

- Structural Features : A pyridine-2-thiol derivative modified with a piperidine sulfonyl group.

- Reactivity/Applications : The sulfonyl group enhances solubility in polar solvents and may facilitate use in pharmaceutical intermediates or as a ligand in catalysis. Its larger size compared to 5-methylpyridine-2-thiol could limit steric accessibility in reactions .

5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol (CAS 851116-00-2)

- Structural Features : Similar to the piperidine derivative but with a pyrrolidine ring, which is smaller (5-membered vs. 6-membered piperidine).

- Both sulfonyl derivatives are likely used in drug discovery for their sulfonamide moieties .

Pyrimidine-2-thiol Derivatives (e.g., 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol)

- Structural Features : Pyrimidine rings replace pyridine, introducing two nitrogen atoms at positions 1 and 3.

- Reactivity/Applications : The electron-deficient pyrimidine ring increases susceptibility to nucleophilic attack. Such derivatives are common in nucleoside analogs (e.g., antiviral agents) and agrochemicals .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methylpyridine-2-thiol, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via transition-metal-free desulfinative cross-coupling. A representative procedure involves reacting 5-methylpyridine-2-thiol (1.1 g, 10 mmol) under general conditions to yield products at 80% efficiency. Key steps include using DMF or ethanol as solvents, optimizing reaction time (24–48 hours), and employing catalysts like sodium sulfinate. Purification via recrystallization or column chromatography enhances purity . Alternative routes involve nucleophilic substitution with methylthiol reagents under basic conditions .

Q. Which analytical techniques are most reliable for characterizing 5-methylpyridine-2-thiol?

- Methodology :

- NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) resolves peaks at δ 8.64 (dd, J = 4.4 Hz, 1.2 Hz) and 7.62 (dd, J = 4.4 Hz, 1.6 Hz), confirming structural integrity .

- Mass Spectrometry : High-resolution MS validates molecular weight (155.22 g/mol) and fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity, with retention indices (e.g., polar/non-polar) calculated using McGowan’s methods for comparative analysis .

Q. What safety protocols are recommended for handling 5-methylpyridine-2-thiol?

- Methodology :

- PPE : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Inspect gloves before use and dispose of contaminated PPE properly .

- Ventilation : Work in a fume hood to avoid dust inhalation .

- Spill Management : Collect spills without generating dust and store in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers address contradictory or incomplete toxicity data for 5-methylpyridine-2-thiol?

- Methodology :

- Literature Mining : Cross-reference databases like PubMed and Scopus for analogs (e.g., 5-fluoropyridine-2-thiol) to infer toxicity profiles .

- In Silico Modeling : Use tools like ECOSAR to predict ecotoxicity or skin irritation potential.

- Empirical Testing : Conduct acute toxicity assays (e.g., OECD 423) if no data exists, noting that current SDSs lack comprehensive toxicity information .

Q. What reaction mechanisms govern 5-methylpyridine-2-thiol’s role in cross-coupling reactions?

- Methodology : The sulfur atom acts as a nucleophile in desulfitative pathways. For example, in the synthesis of sodium 3-methylpyridine-2-sulfinate, the thiol group undergoes sulfinate displacement, facilitated by polar aprotic solvents like DMF. Mechanistic studies using isotopic labeling (e.g., deuterated solvents) can track sulfur migration .

Q. How do substituents on the pyridine ring influence the compound’s reactivity and biological activity?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., chloro at position 5) to enhance electrophilicity. Compare with analogs like 5-(piperidine-1-sulfonyl)pyridine-2-thiol to assess sulfonyl group effects .

- Bioactivity Assays : Test modified derivatives in enzyme inhibition studies (e.g., kinase assays) to correlate substituent effects with activity .

Q. What challenges arise in purifying 5-methylpyridine-2-thiol, and how can they be mitigated?

- Methodology :

- Solvent Selection : Use ethanol for recrystallization to avoid side-product contamination.

- Chromatography : Optimize silica gel column conditions with gradient elution (hexane/ethyl acetate) to separate thiol byproducts. Monitor via TLC (Rf = 0.3–0.5) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting spectroscopic data for 5-methylpyridine-2-thiol derivatives?

- Methodology :

- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations).

- Batch Analysis : Replicate syntheses to identify variability in peak splitting (e.g., dd vs. dt patterns) due to solvent or pH differences .

Q. What strategies resolve discrepancies in reported yields for desulfitative cross-coupling reactions?

- Methodology :

- Parameter Optimization : Screen temperatures (25–80°C) and catalyst loadings (5–20 mol%).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfides) that reduce yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.